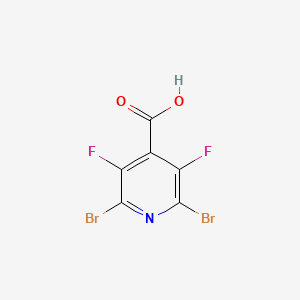

2,6-Dibromo-3,5-difluoroisonicotinic acid

Descripción

Contextual Significance of Halogenated Heterocycles in Organic Synthesis

Halogenated heterocyclic compounds are of paramount importance in modern organic synthesis. The presence of halogen atoms on the heterocyclic core imparts distinct reactivity patterns, allowing for a wide range of chemical transformations. These transformations include nucleophilic aromatic substitution, cross-coupling reactions (such as Suzuki, Stille, and Sonogashira couplings), and metal-halogen exchange reactions. These reactions are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. The specific type and position of the halogen atoms can be strategically chosen to control the regioselectivity and stereoselectivity of these reactions, offering chemists precise control over the synthetic outcome.

Research Landscape of 2,6-Dibromo-3,5-difluoroisonicotinic Acid

The research landscape for this compound is currently in its nascent stages, with much of the available information originating from chemical supplier catalogs and patent literature rather than extensive academic publications. This suggests that while the compound is recognized for its potential as a synthetic building block, its specific applications and reaction pathways are not yet widely explored in peer-reviewed research.

The presence of four halogen substituents—two bromine and two fluorine atoms—on the isonicotinic acid framework makes it a highly functionalized and sterically hindered molecule. The differential reactivity of the C-Br and C-F bonds offers potential for selective sequential reactions. For instance, the carbon-bromine bonds are generally more susceptible to cleavage in palladium-catalyzed cross-coupling reactions than the more robust carbon-fluorine bonds. This differential reactivity is a key area of interest for synthetic chemists.

A crucial precursor for the synthesis of this and related compounds is 4-lithio-2,6-dibromo-3,5-difluoropyridine. The generation and subsequent reaction of this lithiated intermediate with various electrophiles would be a primary route to introduce the carboxylic acid functionality at the 4-position, as well as other functional groups, thereby expanding the chemical space accessible from this scaffold.

Scope and Objectives of Academic Inquiry into the Compound

The primary scope of academic inquiry into this compound is centered on its utility as a versatile building block in organic synthesis. Key objectives of this research would include:

Development of Efficient Synthetic Routes: Establishing reliable and scalable methods for the preparation of this compound is a fundamental objective. This would involve optimizing the conditions for the halogenation of pyridine (B92270) precursors and the subsequent introduction of the carboxylic acid group.

Exploration of Selective Functionalization: A major focus of research would be to investigate the selective transformation of the various halogen substituents. This includes developing methodologies for the selective reaction of the bromine atoms while leaving the fluorine atoms intact, and vice versa.

Synthesis of Novel Derivatives: Utilizing this compound as a starting material, researchers would aim to synthesize a library of new compounds. These derivatives could then be screened for potential applications in medicinal chemistry, agrochemistry, and materials science.

Investigation of Physicochemical Properties: A thorough characterization of the compound's physical and chemical properties is essential. This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and the determination of properties such as pKa and solubility.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds mentioned in this article.

Table 1: Chemical Identity and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,6-Dibromo-3,5-difluoropyridine-4-carboxylic acid | nih.gov |

| CAS Number | 325461-60-7 | nih.govchemdad.com |

| Molecular Formula | C₆HBr₂F₂NO₂ | nih.gov |

| Molecular Weight | 316.88 g/mol | nih.gov |

| Predicted Boiling Point | 398.6 ± 42.0 °C | nih.gov |

| Predicted pKa | 0.73 ± 0.10 | nih.gov |

| Predicted Density | 2.330 ± 0.06 g/cm³ | nih.gov |

Propiedades

IUPAC Name |

2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F2NO2/c7-4-2(9)1(6(12)13)3(10)5(8)11-4/h(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQWDPUTSPOCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)Br)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376243 | |

| Record name | 2,6-Dibromo-3,5-difluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325461-60-7 | |

| Record name | 2,6-Dibromo-3,5-difluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2,6 Dibromo 3,5 Difluoroisonicotinic Acid and Its Precursors

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The construction of the 2,6-dibromo-3,5-difluoro-substituted pyridine core is the foundational challenge in synthesizing the target molecule. The electron-deficient nature of the pyridine ring, further influenced by the presence of electron-withdrawing fluorine atoms, dictates the feasible reaction pathways.

Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides, which are valuable intermediates in organic synthesis. nih.gov The introduction of bromine atoms at the 2 and 6 positions of a 3,5-difluoropyridine (B1298662) precursor requires careful selection of reagents and conditions to achieve the desired regioselectivity. The fluorine atoms at the 3 and 5 positions are strongly deactivating and ortho-, para-directing; however, in this case, all available positions (2, 4, and 6) are ortho or para to the fluorine atoms. Therefore, selectivity is governed by the relative activation/deactivation and steric hindrance.

Common brominating agents include N-bromosuccinimide (NBS) and tetrabutylammonium (B224687) tribromide (TBATB). nih.govnih.gov TBATB is noted for its mild nature, which can afford high selectivity in the bromination of heterocyclic compounds. nih.gov For a 3,5-difluoropyridine substrate, bromination is directed to the positions flanking the nitrogen atom (2 and 6) and the position between the fluorine atoms (4). To achieve selective dibromination at positions 2 and 6, the 4-position must either be blocked with a group that can later be converted to a carboxylic acid or the reaction conditions must be finely tuned to favor disubstitution at the more reactive sites. The development of regioselective bromination techniques is a high priority in synthetic chemistry due to the utility of aryl bromides in producing a wide range of functional materials. nih.gov

Table 1: Comparison of Selected Bromination Reagents

| Reagent | Typical Conditions | Selectivity Profile | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | THF or Ionic Liquids | Can be highly regioselective depending on substrate and solvent. nih.gov | nih.gov |

| Tetrabutylammonium tribromide (TBATB) | Acetonitrile, 80 °C | Mild reagent, capable of high regioselectivity for C3-bromination or C1, C3-dibromination in pyrrolo[1,2-a]quinoxalines. nih.gov | nih.gov |

| Bromodimethylsulfonium bromide | Varies | Generally less regioselective compared to NBS. nih.gov | nih.gov |

Introducing fluorine atoms onto a pyridine ring can be accomplished through several methods, including direct C-H fluorination or nucleophilic aromatic substitution (SNAr) of other halogens. Given the target substitution pattern, a key precursor would be 3,5-difluoropyridine.

Late-stage fluorination using reagents like silver(II) fluoride (B91410) (AgF₂) can introduce fluorine directly onto the pyridine ring, though controlling site selectivity in polysubstituted pyridines can be challenging. acs.org For instance, the fluorination of 3,5-disubstituted pyridines often results in poor site selectivity. acs.org

A more common and controllable industrial method is halogen exchange (Halex), where chloro- or bromo-substituted pyridines are converted to their fluoro-analogs using a fluoride source like potassium fluoride. Another strategy involves building the fluorinated ring from acyclic precursors. Rhodium(III)-catalyzed C-H functionalization provides a pathway to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method is notable for its ability to construct the 3-fluoropyridine (B146971) core with predictable regioselectivity, even when coupling with terminal alkynes. nih.gov

Table 2: Selected Fluoro-substitution Strategies for Pyridine Rings

| Method | Description | Precursors | Key Features | Reference |

|---|---|---|---|---|

| C–H Fluorination | Direct replacement of a C-H bond with a C-F bond. | Substituted Pyridines | Allows for late-stage functionalization but can suffer from poor regioselectivity. acs.org | acs.org |

| Halogen Exchange (Halex) | Nucleophilic substitution of a halogen (e.g., Cl) with fluoride. | Halogenated Pyridines | A common industrial method for producing fluorinated aromatics. googleapis.com | googleapis.com |

| Rh(III)-Catalyzed Cycloaddition | C-H functionalization approach to build the ring. | α-Fluoro-α,β-unsaturated oximes and alkynes | Provides multi-substituted 3-fluoropyridines with high regioselectivity. nih.gov | nih.gov |

Carboxylic Acid Group Introduction via Oxidation Reactions

The final step in the synthesis of the title compound is the introduction of a carboxylic acid group at the 4-position, converting a precursor like 2,6-dibromo-3,5-difluoro-4-methylpyridine into 2,6-dibromo-3,5-difluoroisonicotinic acid. Isonicotinic acid itself is commonly produced by the oxidation of 4-methylpyridine (B42270) (also known as 4-picoline or γ-picoline).

Vapor-phase oxidation over heterogeneous catalysts is a preferred industrial method. Vanadium-based catalysts, particularly those mixed with other metal oxides like chromium (V-Cr-O) or titanium (V-Ti-O), are effective for this transformation. chemjournal.kzresearchgate.net The reaction temperature and the feed ratio of reactants (4-picoline, air, and water/steam) are critical parameters that influence the conversion rate and the yield of isonicotinic acid. chemjournal.kzresearchgate.net For example, using a V-Cr-O catalyst, the yield of isonicotinic acid increases with higher water feed and temperature, reaching a peak under specific conditions. chemjournal.kz Similarly, V-Ti-O catalysts, sometimes enhanced with promoters, have achieved yields greater than 82% under optimized conditions. researchgate.net

| Nitric Acid | High Temperature | An industrial method, but can cause reactor corrosion. google.comyoutube.com | google.comyoutube.com |

Advanced Synthetic Protocols for Analogues and Derivatives

The synthesis of complex molecules like this compound often requires sophisticated, multi-step approaches and is increasingly guided by the principles of green chemistry to minimize environmental impact.

A plausible multi-step synthesis for this compound would logically assemble the functional groups in a sequence that maximizes yield and purity. A hypothetical pathway could be:

Formation of a 4-substituted-3,5-difluoropyridine: This could start from a suitable fluorinated building block, introducing a methyl group at the 4-position which will later be oxidized.

Regioselective Dibromination: The 4-methyl-3,5-difluoropyridine intermediate would then undergo bromination. The methyl group at the 4-position helps direct the bromination to the 2 and 6 positions, which are activated by the methyl group and adjacent to the ring nitrogen.

Oxidation: The final step involves the selective oxidation of the 4-methyl group to a carboxylic acid using methods described previously, such as catalytic vapor-phase oxidation, to yield the final product.

This approach, which builds complexity step-by-step, is a common strategy in organic synthesis for creating highly substituted and functionalized molecules. youtube.com

Modern synthetic chemistry emphasizes the use of environmentally friendly methods. organic-chemistry.org This includes one-pot multicomponent reactions (MCRs), which offer advantages like high atom economy, reduced reaction times, and lower waste production. nih.gov The synthesis of pyridine derivatives can be achieved through such green procedures, for example, via microwave-assisted MCRs in eco-friendly solvents like ethanol. nih.gov

Other green strategies applicable to pyridine synthesis include the use of solvent- and halide-free conditions and the application of organocatalysts. rsc.org Isonicotinic acid itself has been reported as a dual-purpose biological organocatalyst for preparing pyranopyrazoles under solvent-free conditions, showcasing the potential for using bio-based catalysts in heterocyclic synthesis. rsc.org Adopting these principles could lead to more sustainable production routes for this compound and its derivatives, moving away from harsh reagents and reaction conditions.

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2,6-dibromo-3,5-difluoro-4-methylpyridine |

| 3,5-difluoropyridine |

| 4-methylpyridine (4-picoline, γ-picoline) |

| Isonicotinic acid |

| N-bromosuccinimide (NBS) |

| Tetrabutylammonium tribromide (TBATB) |

| Silver(II) fluoride (AgF₂) |

| Potassium fluoride |

Investigation of Reaction Yield Discrepancies and Optimization Strategies

A critical aspect of the synthesis of this compound is the management of reaction yields, which can be subject to significant variability. Research into the optimization of the synthetic pathway has identified key factors that influence the efficiency of the process, particularly in the crucial carboxylation step of the precursor 2,6-dibromo-3,5-difluoropyridine (B1298664).

One of the primary methods for the synthesis of this compound involves the lithiation of 2,6-dibromo-3,5-difluoropyridine followed by carboxylation. This process, while effective, is fraught with challenges that can lead to lower than desired yields.

A detailed investigation into the reaction conditions, as outlined in patent literature, reveals the critical parameters that must be controlled to maximize the yield of the final product. The choice of solvent, temperature, and the specific organolithium reagent used for the initial lithiation step are all pivotal.

For instance, a common approach involves dissolving 2,6-dibromo-3,5-difluoropyridine in a mixture of anhydrous tetrahydrofuran (B95107) (THF) and another aprotic solvent. The reaction is then cooled to a very low temperature, typically between -70°C and -80°C, before the addition of a strong lithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The maintenance of this low temperature is crucial to prevent side reactions and the decomposition of the highly reactive organolithium intermediate.

Following the formation of the lithiated intermediate, the carboxylation is achieved by introducing carbon dioxide, often in the form of dry ice or by bubbling CO2 gas through the reaction mixture. The temperature during this step must also be carefully controlled to ensure efficient capture of the carbon dioxide and to minimize the formation of byproducts.

Discrepancies in reaction yields can often be attributed to several factors:

Side Reactions: The highly reactive nature of the organolithium intermediate can lead to a number of side reactions, including reaction with the solvent or other electrophilic species present in the reaction mixture.

Work-up Procedure: The process of quenching the reaction and isolating the product can also impact the final yield. Inefficient extraction or purification methods can result in significant product loss.

Optimization strategies have focused on addressing these challenges. The following table summarizes some of the key parameters and their impact on the reaction yield, based on experimental findings.

| Parameter | Condition | Effect on Yield |

| Solvent System | Anhydrous THF/n-heptane | Optimized for solubility and low-temperature stability. |

| Lithiation Temperature | -75°C to -80°C | Minimizes decomposition of the organolithium intermediate. |

| Lithium Reagent | n-Butyllithium | Effective for achieving high conversion to the lithiated species. |

| Carboxylation Agent | Solid Carbon Dioxide (Dry Ice) | Provides a controlled source of CO2 for efficient carboxylation. |

| Quenching | Acidic work-up | Protonates the carboxylate to yield the final carboxylic acid. |

By carefully controlling these parameters, researchers have been able to significantly improve the yield and purity of this compound. Continuous investigation and refinement of these synthetic methodologies are essential for the efficient and scalable production of this important chemical intermediate.

Chemical Reactivity and Mechanistic Investigations of 2,6 Dibromo 3,5 Difluoroisonicotinic Acid

Nucleophilic Substitution Reactions at Brominated Positions

No specific studies detailing the nucleophilic substitution reactions at the C2 and C6 positions of 2,6-Dibromo-3,5-difluoroisonicotinic acid were found. In principle, the bromine atoms on the electron-deficient pyridine (B92270) ring would be susceptible to substitution by various nucleophiles. The high electronegativity of the fluorine atoms at the C3 and C5 positions would further activate the ring towards such attacks. However, without experimental data, the reaction conditions, yields, and regioselectivity for this specific molecule remain speculative.

Oxidative and Reductive Transformations

Information regarding specific oxidative or reductive transformations involving this compound is not present in the available literature. Investigations could potentially explore the reduction of the carboxylic acid group or the reductive dehalogenation of the C-Br bonds, but no such studies have been published.

Role of Halogen Atoms in Directing Reactivity and Electronic Properties

The interplay of two different halogen substituents (bromine and fluorine) on the pyridine ring is a topic of significant chemical interest. The fluorine atoms are expected to exert a strong electron-withdrawing inductive effect, while the bromine atoms, being larger and more polarizable, would also contribute to the electronic landscape of the molecule. This combination undoubtedly governs the molecule's reactivity, but specific research dissecting these effects for this compound is absent.

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. ambeed.com The bromine atoms in this compound, being larger and more polarizable than fluorine, are more likely to participate in significant halogen bonding. ambeed.com These interactions can play a crucial role in crystal engineering and molecular recognition. ambeed.com However, no crystal structure data or studies on halogen bonding specific to this compound have been published.

Transition Metal-Catalyzed Coupling Reactions and Mechanistic Insights

Organobromine compounds are valuable precursors in transition metal-catalyzed cross-coupling reactions for forming carbon-carbon and carbon-heteroatom bonds. The two bromine atoms on this compound present opportunities for sequential or double coupling reactions.

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions, such as Suzuki, Stille, and Negishi couplings, are powerful tools in organic synthesis. chemsrc.com The carbon-bromine bonds at the 2 and 6 positions of the title compound would be expected to be reactive sites for such transformations. These reactions are often facilitated by the use of phosphine (B1218219) ligands. chemsrc.com Despite the potential utility, no specific examples of palladium-catalyzed reactions using this compound as a substrate have been documented in scientific literature.

Impact of Bromine Polarizability on Oxidative Addition Processes

The oxidative addition of an aryl halide to a low-valent transition metal center is a key step in many cross-coupling catalytic cycles. The polarizability and the strength of the carbon-halogen bond are critical factors. The C-Br bond is generally more reactive in oxidative addition than a C-F bond. The high polarizability of bromine facilitates the interaction with the electron-rich metal center. While these are well-established principles, mechanistic studies quantifying this effect specifically for this compound are not available.

Chemo- and Regioselectivity in Complex Reaction Environments

The chemical behavior of this compound in complex reaction environments is dictated by the electronic and steric influences of its substituents on the pyridine ring. The presence of two bromine atoms, two fluorine atoms, and a carboxylic acid group creates a highly substituted and electron-deficient aromatic system, leading to distinct patterns of chemo- and regioselectivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

The pyridine nitrogen, being highly electronegative, along with the electron-withdrawing fluorine and carboxylic acid groups, significantly lowers the electron density of the aromatic ring. This enhanced electrophilicity makes the compound particularly susceptible to attack by nucleophiles. The positions ortho (2 and 6) and para (4) to the ring nitrogen are the most activated towards nucleophilic attack. This is because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom, a stabilizing resonance effect that is not possible with attack at the meta positions (3 and 5). google.com

In the case of this compound, the 2- and 6-positions are occupied by bromine atoms, which can act as leaving groups in SNAr reactions. The 4-position is occupied by the carboxylic acid group. While reactions involving the carboxylic acid group (e.g., esterification, amidation) are possible, the primary focus of chemo- and regioselectivity studies in complex environments often revolves around the substitution of the halogen atoms on the pyridine ring.

Detailed Research Findings:

While specific research detailing the reactivity of this compound is limited, the principles of chemo- and regioselectivity can be thoroughly understood by examining the behavior of closely related polyhalogenated pyridines. The interplay of electronic activation, steric hindrance, and leaving group ability is paramount in determining the outcome of reactions with various nucleophiles.

In a highly substituted system like this compound, several factors govern where a nucleophile will react:

Electronic Activation: The positions ortho (2 and 6) to the pyridine nitrogen are highly activated towards nucleophilic attack. The fluorine atoms at the 3 and 5 positions further withdraw electron density, enhancing the electrophilicity of the entire ring.

Leaving Group Ability: In nucleophilic aromatic substitution, the leaving group ability of halogens typically follows the trend I > Br > Cl > F for many reactions. Therefore, the bromine atoms at the 2- and 6-positions are expected to be more readily displaced than the fluorine atoms.

Steric Hindrance: The fluorine atoms adjacent to the bromine atoms (at positions 3 and 5) can exert steric hindrance, potentially influencing the approach of bulky nucleophiles.

Chemoselectivity: In a complex reaction mixture with multiple potential nucleophiles or electrophilic sites, the inherent reactivity of each functional group will determine the primary reaction pathway. For instance, under conditions favoring nucleophilic substitution, the halogen positions are the most likely sites of reaction. Conversely, under conditions for esterification, the carboxylic acid group will be the reactive center.

Illustrative Data from a Related System:

To illustrate the principles of regioselectivity in reactions of 2,6-dihalopyridines, the following data from a study on the copper-catalyzed amination of 2,6-dibromopyridine (B144722) demonstrates the ability to achieve selective mono-substitution. google.com This provides a strong model for the expected behavior of this compound, where one bromine atom could be selectively replaced while the other remains, leading to a single major product.

| Amine Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product (2-bromo-6-substituted pyridine) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Benzimidazole | CuI | K₂CO₃ | DMSO | 90 | 24 | 2-Bromo-6-(1H-benzo[d]imidazol-1-yl)pyridine | 78 |

| 4-Methylimidazole | CuI | K₂CO₃ | DMSO | 90 | 24 | 2-Bromo-6-(4-methyl-1H-imidazol-1-yl)pyridine | 25 |

| Benzimidazole-5-carboxylic acid | CuSO₄ | K₂CO₃ | DMSO | 90 | 24 | 6-(2-Bromopyridin-6-yl)-1H-benzo[d]imidazole-5-carboxylic acid | 31 |

The data in Table 1 clearly shows that even with a symmetrical starting material like 2,6-dibromopyridine, reaction conditions can be controlled to favor the substitution of only one bromine atom, demonstrating high chemoselectivity for mono- versus di-substitution. In the context of this compound, similar control would be expected, allowing for the selective functionalization at one of the C-Br bonds. The presence of the fluorine atoms and the carboxylic acid group would further influence the reactivity and may require optimization of reaction conditions to achieve the desired regioselectivity. The slightly lower yields with substituted imidazoles suggest that steric and electronic properties of the nucleophile also play a significant role in the reaction outcome.

Application of Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. While ¹H and ¹³C NMR provide foundational information about the proton and carbon framework, ¹⁹F NMR offers specific and sensitive insights into the fluorine environments within the molecule.

¹⁹F NMR for Fluorine Environment Resolution

Due to the presence of two fluorine atoms on the pyridine ring, ¹⁹F NMR spectroscopy is a particularly powerful tool for the structural confirmation of this compound. The chemical shift of the fluorine atoms is highly sensitive to their electronic environment. In the symmetric 3,5-difluoro substitution pattern, a single resonance is expected in the ¹⁹F NMR spectrum, simplifying the spectral analysis. The precise chemical shift value provides a key identifier for the compound.

For instance, in a related compound, 1,2-dibromo-3,4,5,6-tetrafluorobenzene, the fluorine chemical shifts are distinct based on their position relative to the bromine substituents. While specific data for this compound is not extensively published in peer-reviewed literature, the principles of ¹⁹F NMR remain fundamental to its characterization. The observed chemical shift would be compared against predicted values and data from analogous compounds to confirm the electronic environment of the fluorine nuclei.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound. The technique provides a direct measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments, offering definitive evidence of the compound's identity.

The molecular formula of this compound is C₆HBr₂F₂NO₂. chemdad.com The calculated molecular weight is approximately 316.88 g/mol . chemdad.com High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which should correspond closely to the calculated value.

Furthermore, the isotopic pattern of the mass spectrum is highly characteristic due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive M, M+2, and M+4 isotopic cluster for ions containing two bromine atoms, with a relative intensity ratio of approximately 1:2:1. Observation of this pattern in the mass spectrum of this compound provides strong evidence for the presence of two bromine atoms in the molecule.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are vital for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly utilized techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the separation, identification, and quantification of components in a mixture. For a polar compound like this compound, a reverse-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase is used with a polar mobile phase.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) and higher operating pressures. This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC.

A UPLC method for this compound would offer a rapid and efficient way to assess its purity, particularly for high-throughput screening or in-process control during its synthesis. The principles of separation are the same as in HPLC, but the instrumentation is optimized for higher pressures and smaller particle columns. The development of a UPLC method would involve optimizing parameters such as the column chemistry, mobile phase composition, flow rate, and temperature to achieve the best separation of the target compound from any potential impurities or starting materials.

X-ray Crystallography for Solid-State Structural Characterization

Although a crystal structure for this compound itself is not publicly documented, the crystal structures of closely related compounds provide valuable insights into the expected structural features. For example, the crystal structure of 2,6-dibromo-3,4,5-trimethoxybenzoic acid reveals details about the molecular geometry and intermolecular interactions. chemicalbook.com Similarly, the crystal structure of 3,5-difluoroisonicotinic acid shows how the molecules arrange in the solid state through hydrogen bonding.

Structural Elucidation and Advanced Spectroscopic Analysis in Research

Analysis of Hydrogen Bonding Networks and Crystal Packing

The molecular structure of 2,6-dibromo-3,5-difluoroisonicotinic acid, featuring a carboxylic acid group, a pyridine (B92270) ring, and halogen substituents, suggests a high propensity for the formation of robust hydrogen bonding networks. The carboxylic acid moiety is a classic hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This dual functionality typically leads to the formation of strong O-H···O or O-H···N hydrogen bonds.

In the solid state, carboxylic acids commonly form dimeric structures through a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. However, the presence of the nitrogen atom in the pyridine ring introduces the possibility of O-H···N hydrogen bonding, which could lead to the formation of catemeric (chain-like) structures instead of or in addition to dimers. The relative basicity of the pyridyl nitrogen versus the carbonyl oxygen, influenced by the electron-withdrawing effects of the fluorine and bromine atoms, would be a key determinant of the preferred hydrogen bond acceptor site.

Beyond classical hydrogen bonding, the halogen atoms (bromine and fluorine) are expected to participate in various non-covalent interactions, further influencing the crystal packing. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a Lewis base, could play a significant role. The bromine atoms, being larger and more polarizable, are more likely to act as halogen bond donors. Potential halogen bond acceptors in the structure include the carbonyl oxygen, the pyridyl nitrogen, and even the fluorine atoms of neighboring molecules.

Detailed Research Findings

Although a definitive crystal structure of this compound has not been publicly reported, studies on structurally related compounds provide valuable insights. For instance, the crystal structure of 3,5-difluoroisonicotinic acid reveals a one-dimensional supramolecular structure generated by O-H···N hydrogen bonds in a head-to-tail fashion. researchgate.net In this arrangement, the carboxylic acid proton forms a hydrogen bond with the nitrogen atom of an adjacent molecule. researchgate.net This precedent suggests that a similar catemeric motif is a strong possibility for this compound.

Conversely, research on 2,6-dibromo-3,4,5-trimethoxybenzoic acid shows a different arrangement, where molecules form a catemeric chain through carboxylic H–carbonyl interactions, without the involvement of a nitrogen heteroatom. pharmint.net This highlights how subtle changes in substitution can alter the preferred hydrogen bonding patterns.

Interactive Data Tables

The following tables summarize the predicted intermolecular interactions and key crystallographic parameters for this compound based on theoretical considerations and data from analogous compounds.

Table 1: Predicted Hydrogen and Halogen Bond Interactions

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Significance |

| Hydrogen Bond | O-H (Carboxylic Acid) | N (Pyridine) | 1.6 - 1.8 | Primary driver of chain formation |

| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | 1.6 - 1.8 | Potential for dimer formation |

| Halogen Bond | C-Br | O=C (Carboxylic Acid) | < 3.37 | Stabilization of crystal packing |

| Halogen Bond | C-Br | N (Pyridine) | < 3.35 | Directional interaction influencing packing |

| Weak H-Bond | C-H (Aromatic) | F | < 2.6 | Contribution to lattice energy |

| Weak H-Bond | C-H (Aromatic) | O=C (Carboxylic Acid) | < 2.7 | Further stabilization |

Table 2: Theoretical Crystallographic Data

| Parameter | Predicted Value | Rationale/Comparison |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted pyridines and benzoic acids |

| Space Group | P2₁/c or P2₁2₁2₁ | Frequently observed for similar organic molecules |

| Z (Molecules per unit cell) | 4 | Typical for the predicted space groups |

| Calculated Density (g/cm³) | ~2.33 | Based on molecular weight and estimated cell volume |

| Hydrogen Bond Donors | 1 (from -COOH) | Theoretical count |

| Hydrogen Bond Acceptors | 3 (from N, O=C, and potentially F) | Theoretical count |

Computational Chemistry and Theoretical Studies on 2,6 Dibromo 3,5 Difluoroisonicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the investigation of the electronic structure and properties of molecules. researchgate.net This method is predicated on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost.

Methodology For a molecule such as 2,6-dibromo-3,5-difluoroisonicotinic acid, DFT calculations would involve selecting a functional (which approximates the exchange-correlation energy) and a basis set (which describes the atomic orbitals). A common choice might be the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net The first step is typically a geometry optimization to locate the lowest energy structure. From this optimized geometry, a variety of electronic properties can be calculated to predict reactivity.

Detailed Research Findings A thorough review of scientific literature indicates a lack of specific, published DFT studies for this compound. However, the application of DFT to other halogenated aromatic acids and pyridine (B92270) derivatives is well-documented, providing a clear framework for any future investigations. researchgate.netrsc.orgresearchgate.net

Were such a study to be performed, it would yield critical data for understanding the molecule's intrinsic properties. The table below illustrates the type of data that would be generated.

Interactive Table: Hypothetical DFT-Calculated Parameters Explore the predictable outcomes from a DFT analysis of this compound.

| Parameter | Predicted Value/Insight | Significance |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Defines the most stable 3D structure. |

| HOMO-LUMO Gap | (e.g., ~4.5 eV) | Indicates chemical reactivity and stability. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution | Predicts sites for nucleophilic and electrophilic attack. researchgate.net |

| Vibrational Spectra | Calculated IR and Raman frequencies | Aids in the interpretation of experimental spectra. |

Molecular Dynamics Simulations of Compound Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms and molecules, MD can reveal intricate details about their movements and interactions over time.

Methodology An MD simulation of this compound would involve creating a simulation cell containing the molecule, often surrounded by a solvent like water to mimic physiological or experimental conditions. The interactions between all atoms are governed by a "force field," a set of parameters and equations that define the potential energy of the system.

Detailed Research Findings Specific MD simulation studies focusing on this compound have not been identified in the public domain. The technique is broadly used to study the conformational flexibility of molecules, their solvation properties, and their interactions with larger biological targets like proteins or nucleic acids.

Expected Insights from MD Simulations:

Conformational Landscape: MD simulations would reveal the preferred orientation of the carboxylic acid group relative to the pyridine ring and the energetic barriers to rotation.

Solvation Shell: Analysis of the simulation trajectory would show how water molecules structure themselves around the acidic and hydrophobic parts of the molecule.

Binding Dynamics: If simulated with a biological receptor, MD could illuminate the specific interactions, such as hydrogen or halogen bonds, that stabilize the complex, and provide an estimate of the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Methodology The development of a QSAR model requires a dataset of structurally related molecules with experimentally measured biological activities. For each molecule, a set of numerical "descriptors" representing its physicochemical properties (e.g., hydrophobicity, electronic character, size, and shape) is calculated. Statistical methods are then employed to build a model that predicts activity based on these descriptors.

Detailed Research Findings There are no published QSAR models specifically for derivatives of this compound. However, the broader class of pyridine carboxylic acids has been the subject of numerous QSAR studies to develop predictive models for activities such as enzyme inhibition. nih.govnih.govresearchgate.net

A future QSAR study on derivatives of this compound would enable the virtual screening of novel, yet-to-be-synthesized analogues. This in-silico approach can significantly accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and experimental testing.

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves the systematic study of the different three-dimensional arrangements (conformations) a molecule can adopt through rotations about its single bonds. Energy minimization is the process of finding the conformation with the lowest potential energy, which corresponds to the most stable structure.

Methodology For this compound, the key flexible bond is the one connecting the carboxylic acid group to the pyridine ring. A conformational analysis would involve rotating this bond in small increments and calculating the molecule's energy at each step. This generates a potential energy profile that identifies stable conformers (energy minima) and transition states (energy maxima).

Detailed Research Findings No dedicated conformational analysis studies for this compound are available. A crystallographic study of the related compound 2,6-dibromo-3,4,5-trimethoxybenzoic acid found that the carboxylic acid group was oriented nearly perpendicular to the plane of the benzene (B151609) ring, a conformation influenced by intermolecular forces within the crystal. nih.gov A theoretical analysis in the gas phase or in solution could reveal whether this perpendicular arrangement is also an intrinsically stable conformation.

Theoretical Insights into Halogen Bonding and Intermolecular Forces

Halogen bonding is a highly directional, non-covalent interaction where an electron-deficient region on a halogen atom, known as a σ-hole, is attracted to a Lewis base. unimi.it The strength of this interaction is significant, often comparable to that of a classical hydrogen bond.

Methodology The nature of halogen bonds is primarily investigated using high-level quantum mechanical calculations, such as DFT or Møller–Plesset perturbation theory (MP2). rsc.org These methods can accurately compute the geometry and energy of the interaction. Further analysis using tools like the Quantum Theory of Atoms in Molecules (QTAIM) can provide deeper insight into the nature of the chemical bond. researchgate.net

Detailed Research Findings While no studies have specifically modeled the halogen bonding capabilities of this compound, the general principles are well understood. unimi.itmdpi.com The two bromine atoms on the ring are expected to be potent halogen bond donors, capable of forming strong interactions with electron-rich atoms like oxygen or nitrogen. The fluorine atoms are typically weak halogen bond donors.

Expected Intermolecular Interactions:

Halogen Bonding: The bromine atoms can act as donors to the nitrogen or oxygen atoms of neighboring molecules, leading to the formation of supramolecular assemblies.

Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor and acceptor, capable of forming strong dimers or chains.

Combined Networks: In the solid state, a complex interplay between hydrogen bonding and halogen bonding would be expected to dictate the crystal packing, a phenomenon observed in related dihalo-organic compounds. mdpi.com

Applications of 2,6 Dibromo 3,5 Difluoroisonicotinic Acid and Its Derivatives in Specialized Research Fields

Medicinal Chemistry and Pharmaceutical Research

The structural framework of 2,6-Dibromo-3,5-difluoroisonicotinic acid, characterized by its halogenated pyridine (B92270) ring, is of significant interest in medicinal chemistry. Organobromine compounds, in particular, are valued as precursors in pharmaceutical synthesis due to their utility in various coupling reactions. nih.gov This foundation allows for the creation of a diverse range of derivatives with potential therapeutic applications.

Design and Synthesis of Novel Therapeutic Agents

The quest for new drugs often begins with versatile chemical building blocks, and halogenated pyridines, such as derivatives of this compound, are important intermediates in this process. nih.gov The strategic placement of bromo and fluoro substituents on the pyridine ring allows for regioselective modifications, enabling the synthesis of complex molecules. For instance, research into potent inhibitors for the Fibroblast Growth Factor Receptor (FGFR), a target in cancer therapy, has led to the synthesis of indazole derivatives. One such derivative, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, has been identified as a highly potent FGFR1 inhibitor with an IC50 value of approximately 30.2 nM. researchgate.net This highlights how halogenated aromatic structures contribute to the development of targeted therapeutic agents.

Exploration of Antimicrobial Properties

Derivatives containing bromo-substituted heterocyclic cores have shown considerable promise as antimicrobial agents. Research has demonstrated that the presence and position of halogen atoms can significantly influence a compound's antibacterial and antifungal efficacy.

Studies on 6-bromoindolglyoxylamide derivatives revealed intrinsic activity against Gram-positive bacteria like Staphylococcus aureus and enhancement of antibiotic effects against the resistant Gram-negative bacterium Pseudomonas aeruginosa. researchgate.net Similarly, a series of 2,10-dibromo dibenzo[d,g] researchgate.netnih.govCurrent time information in Pasuruan, ID.nih.govdioxathiaphosphocin 6-sulfido-6-amino acid esters were synthesized and found to exhibit significant antibacterial and antifungal properties. google.com Other research into armed thiophene (B33073) derivatives showed that some compounds had potent antimicrobial activities, with one derivative being more effective than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. mdpi.com These findings underscore the importance of the bromo-substituent in designing new molecules to combat microbial infections.

| Derivative Class | Target Organism(s) | Key Findings |

| 6-Bromoindolglyoxylamide Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Intrinsic antimicrobial activity and antibiotic enhancement properties observed. researchgate.net |

| 2,10-Dibromo Dioxathiaphosphocin Derivatives | Bacteria and Fungi | Exhibited significant antibacterial and antifungal activity. google.com |

| Armed Thiophene Derivatives | Pseudomonas aeruginosa | Found to be more potent than the standard drug gentamicin. mdpi.com |

| Naphthyridine Derivatives | S. aureus, E. coli, A. niger, C. albicans | Chloro-substituted derivatives displayed the highest antimicrobial activity. googleapis.com |

Investigation of Anticancer Potential and Apoptosis Induction

The introduction of halogen atoms, particularly bromine, into various molecular scaffolds has been shown to enhance anticancer activity. nih.gov This has spurred research into bromo-substituted heterocyclic compounds as potential chemotherapeutic agents.

One study investigated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives and found that the presence of bromine and a methoxy (B1213986) group in one derivative led to stronger pro-oxidative and proapoptotic properties. nih.gov This compound demonstrated significant activity against A549 (lung cancer) and HepG2 (liver cancer) cells, with IC50 values of 3.5 ± 0.6 μM and 3.8 ± 0.5 μM, respectively. nih.gov Further research on 3,5-dibromo-4,6-dimethoxychalcones and their flavone (B191248) derivatives also revealed significant antigrowth effects on human breast (MCF-7) and lung (A549) cancer cell lines. google.com

The induction of apoptosis (programmed cell death) is a key mechanism for many anticancer drugs. Studies on semisynthetic derivatives of natural phenolic acids showed that converting the carboxylic acid moiety into an amide functionality increased anticancer activity against the Caco-2 cell line. chemicalbook.com These derivatives were found to enhance the expression of pro-apoptotic genes like p53, caspase 3, and Bax, leading to an increase in apoptotic cell death. chemicalbook.com Research on (2,6-dimethylphenyl)arsonic acid also showed it could induce apoptosis through the mitochondrial pathway in leukemia and lymphoma cells. nih.gov

| Derivative Class | Cell Line(s) | IC50 Value / Activity | Mechanism |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung), HepG2 (Liver) | 3.5 ± 0.6 μM, 3.8 ± 0.5 μM | Pro-oxidative, Proapoptotic. nih.gov |

| 3,5-Dibromo-4,6-dimethoxychalcone Derivatives | MCF-7 (Breast), A549 (Lung) | 4.12 ± 0.55 μM (MCF-7), 7.40 ± 0.67 μM (A549) | Antigrowth effects. google.com |

| Carbamothioyl-furan-2-carboxamide Derivatives | HepG2 (Liver) | Cell viability of 33.29% at 20 μg/mL. | Anticancer activity. |

| Caffeic Acid Amide Derivatives | Caco-2 (Colon) | Showed potent cytotoxic activity. chemicalbook.com | Induction of apoptosis, enhanced pro-apoptotic gene expression. chemicalbook.com |

Research into Modulation of Cellular Pathways, including Calcium Channels

The pyridine scaffold is a privileged structure in drug design, known to interact with various biological targets, including ion channels. researchgate.net Pyridine derivatives, particularly dihydropyridines, are well-known for their role as calcium channel blockers used in treating cardiovascular diseases. nih.govresearchgate.net These compounds can regulate the behavior of voltage-gated calcium (Cav), sodium (Nav), and potassium (Kv) channels. researchgate.net

While direct research linking this compound to calcium channel modulation is limited, the broader class of pyrimidine (B1678525) derivatives has been extensively studied. For example, novel Biginelli-derived pyrimidines have been synthesized and evaluated for their calcium channel blocking activity, with some showing good hypotensive effects. mdpi.commdpi.com Furthermore, other pyridine-containing compounds have been shown to modulate complex signaling pathways involved in cell survival and proliferation, such as the Akt/mTOR/HIF-1α and MAPK signaling pathways, which are critical in cancer progression. researchgate.net The ability of natural compounds and their derivatives to modulate these pathways is a key area of cancer research. nih.gov

Agrochemical Development and Crop Protection Research

The pyridine motif, a core component of isonicotinic acids, is also a critical structural element in modern agrochemicals. usda.gov Nicotinic acid and its derivatives have served as templates for the synthetic design of various pesticides, including herbicides. usda.gov

Research into novel herbicides has explored derivatives of picolinic acid (a related pyridine carboxylic acid). For instance, a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were developed as potential synthetic auxin herbicides. mdpi.com One compound from this series exhibited better post-emergence herbicidal activity against broadleaf weeds than the commercial herbicide picloram (B1677784) at a dosage of 300 g/ha, while showing good safety for crops like corn and wheat. mdpi.com

In another study, new pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized from 2-chloronicotinic acid. nih.gov These compounds showed promising herbicidal activity, particularly against monocotyledonous weeds like bentgrass. The introduction of halogen atoms, especially fluorine, onto the benzene (B151609) ring of these derivatives significantly improved their herbicidal activity. nih.gov This demonstrates the importance of halogenated pyridine structures in the discovery of new crop protection agents.

Synthesis of Agrochemical Intermediates

The presence of multiple reactive sites—two bromine atoms, two fluorine atoms, and a carboxylic acid group—on the pyridine core allows for a variety of chemical modifications. The bromine atoms can be readily displaced or used in cross-coupling reactions to introduce new functional groups, while the fluorine atoms and the pyridine nitrogen influence the molecule's electronic properties and binding affinities to biological targets. acs.orgrsc.orgresearchgate.net The carboxylic acid moiety provides a handle for forming amides, esters, and other derivatives.

The general synthetic utility of fluorinated pyridine derivatives in agrochemicals is widely recognized. agropages.com For instance, fluorinated methylpyridines are key intermediates for fourth-generation agrochemicals that are known for their high efficacy and low toxicity. agropages.com

Table 1: Potential Reactions for Agrochemical Intermediate Synthesis

| Reaction Type | Potential Outcome |

|---|---|

| Nucleophilic Aromatic Substitution | Replacement of bromine or fluorine atoms to introduce diverse functionalities. |

| Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) | Formation of C-C bonds at the bromine positions to build more complex structures. |

Development of Novel Pesticidal or Herbicidal Agents

The search for new pesticidal and herbicidal agents is driven by the need for compounds with improved activity, selectivity, and environmental profiles. researchgate.net Pyridine derivatives are a prominent class of compounds investigated for such applications. researchgate.netnih.gov For example, certain 2,6-disubstituted pyridine derivatives have been patented as selective herbicides. google.com

While specific studies detailing the pesticidal or herbicidal activity of direct derivatives of this compound are limited, the structural motif is highly relevant. The combination of halogens on the pyridine ring is a key feature in many active agrochemicals. The development of novel pyridazine (B1198779) and picolinic acid derivatives with herbicidal properties underscores the potential of highly substituted pyridine rings in this field.

Researchers often synthesize libraries of related compounds to screen for biological activity. The functional group diversity of this compound makes it an ideal scaffold for generating such libraries. By systematically modifying the bromine, fluorine, and carboxylic acid positions, chemists can explore the structure-activity relationships and potentially identify new compounds with potent pesticidal or herbicidal effects.

Materials Science Research

The unique electronic and structural properties of fluorinated organic molecules have led to their increasing use in materials science. The compound this compound serves as a valuable precursor and building block in several areas of materials research.

Precursor in Organic Light-Emitting Diode (OLED) Materials Research

Although direct application of this compound in commercial OLEDs is not documented, its potential as a precursor for OLED materials is noteworthy. OLED technology relies on organic molecules that can efficiently transport charge and emit light. google.com Fluorinated and heterocyclic compounds are often used to tune the electronic properties and stability of these materials. google.com

The subject compound can be chemically transformed into more complex heterocyclic systems suitable for OLED applications. For instance, the bromine atoms can be utilized in coupling reactions to synthesize larger, conjugated molecules that are essential for light emission and charge transport. Patents have been filed for OLED materials that are prepared from halogenated precursors, highlighting the importance of such building blocks in the field. google.com

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgresearchgate.netrsc.org They have gained significant attention for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.netrsc.org The properties of a MOF are largely determined by the structure and functionality of the organic ligand.

Pyridinecarboxylic acids are a common class of ligands used in MOF synthesis. google.comgoogleapis.comjustia.com The incorporation of fluorine atoms into the ligand can enhance the stability and modify the sorptive or catalytic properties of the resulting MOF. rsc.orgresearchgate.netrsc.org The compound this compound is a prime candidate for a fluorinated pyridine-based ligand. The carboxylic acid group can coordinate to metal centers, while the bromine and fluorine atoms can influence the framework's pore size, shape, and surface chemistry. rsc.orgresearchgate.netrsc.org Patents related to MOFs often describe the use of various functionalized organic ligands, including those with halogen substituents. google.comgoogle.com

Table 2: Potential of this compound in MOF Synthesis

| Feature | Implication for MOF Properties |

|---|---|

| Carboxylic Acid Group | Primary coordination site for binding to metal nodes. justia.com |

| Pyridine Nitrogen | Secondary coordination site, allowing for higher connectivity and framework stability. |

| Fluorine Atoms | Can increase hydrophobicity and influence interactions with guest molecules like CO2. rsc.orgresearchgate.netrsc.org |

Development of Functionalized Heterocyclic Scaffolds

The development of new synthetic methodologies to create functionalized heterocyclic compounds is a major focus in organic chemistry, as these scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials. rsc.orgresearchgate.netnih.govnih.gov The highly substituted nature of this compound makes it an excellent starting point for the synthesis of a wide array of functionalized pyridine derivatives.

The differential reactivity of the C-Br and C-F bonds allows for selective chemical transformations. For example, the bromine atoms are generally more susceptible to displacement or participation in cross-coupling reactions than the fluorine atoms. This enables the stepwise introduction of different functional groups onto the pyridine ring, leading to the creation of complex and precisely substituted molecules. acs.orgresearchgate.net Such functionalized scaffolds can then be used as key intermediates in the synthesis of a diverse range of target molecules with specific properties.

Biological Activity Profiling and Mechanism of Action Studies

In Vitro and In Vivo Biological Screening of Derivatives

No publicly available studies detailing the in vitro or in vivo biological screening of derivatives of 2,6-Dibromo-3,5-difluoroisonicotinic acid were found.

Cellular Target Identification and Validation

There is no information in the current scientific literature identifying or validating specific cellular targets for this compound or its derivatives.

Biochemical Pathway Modulation by the Compound

Research on how this compound may modulate biochemical pathways has not been published.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

As no bioactive derivatives of this compound have been reported, no structure-activity relationship (SAR) studies are available.

Comparative Biological Efficacy of Halogenated Pyridine (B92270) Carboxylic Acids

While there is research on the biological efficacy of various halogenated pyridine carboxylic acids, a comparative analysis that includes this compound is not possible due to the lack of data for this specific compound.

Future Research Directions and Emerging Trends

Advanced Synthesis Techniques for Enhanced Efficiency and Selectivity

The development of more efficient and selective methods for the synthesis of 2,6-dibromo-3,5-difluoroisonicotinic acid is a primary area of future research. While classical synthetic routes may exist, modern techniques can offer significant improvements in yield, purity, and sustainability.

Future efforts will likely focus on catalytic methods , particularly those employing transition metals like palladium and copper, to facilitate the selective introduction of bromine and fluorine atoms onto the pyridine (B92270) core. Research into novel catalyst systems could lead to milder reaction conditions and a reduction in by-product formation.

Another promising avenue is the application of flow chemistry . researchgate.net Continuous flow processes offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and improved safety profiles, especially for exothermic reactions. acs.orgmdpi.comresearchgate.net The development of a flow-based synthesis for this compound could enable more efficient large-scale production. researchgate.netacs.org

| Parameter | Batch Synthesis (Hypothetical) | Flow Chemistry (Projected) |

| Reaction Time | Hours | Minutes mdpi.com |

| Yield | Moderate | High mdpi.com |

| Safety | Potential for exotherms | Enhanced safety control researchgate.net |

| Scalability | Limited | Readily scalable researchgate.net |

| This table illustrates the potential advantages of applying flow chemistry to the synthesis of this compound based on general principles observed for other pyridine derivatives. |

Multicomponent Reactions and Divergent Synthesis

The structural features of this compound make it an excellent candidate for use in multicomponent reactions (MCRs) . nih.govacsgcipr.orgrsc.orgresearchgate.net MCRs allow for the construction of complex molecules from three or more starting materials in a single step, offering a highly efficient route to chemical diversity. rsc.org The carboxylic acid and the reactive halogen atoms of the target compound can participate in a variety of MCRs to generate libraries of novel, highly substituted pyridine derivatives. acsgcipr.org

Divergent synthesis strategies starting from this compound are also a key area for exploration. The two bromine atoms can be selectively functionalized through reactions such as Suzuki or Buchwald-Hartwig cross-coupling, allowing for the introduction of a wide range of substituents. nih.govnih.gov This approach would enable the creation of a diverse library of compounds from a single, readily accessible starting material.

Green Chemistry Principles in Compound Synthesis and Application

Future research will undoubtedly emphasize the integration of green chemistry principles into the synthesis and use of this compound. This includes the use of more environmentally benign solvents, the reduction of waste through improved atom economy , and the use of catalytic rather than stoichiometric reagents.

Research into the use of alternative energy sources, such as microwave irradiation or ultrasonication, could also lead to more sustainable synthetic protocols by reducing reaction times and energy consumption. The development of biodegradable derivatives of the compound would also be a significant step towards more environmentally friendly applications.

High-Throughput Screening for Novel Bioactivities

Libraries of compounds derived from this compound are prime candidates for high-throughput screening (HTS) to identify novel bioactive molecules. iu.edustanford.eduthermofisher.com The unique combination of halogens and the carboxylic acid functionality suggests that these derivatives may exhibit a range of biological activities. HTS campaigns could screen these compounds against a wide variety of biological targets, including enzymes, receptors, and whole cells, to identify potential leads for drug discovery programs in areas such as oncology, infectious diseases, and inflammation. nih.govnih.gov

| Screening Library | Number of Compounds | Potential Therapeutic Areas |

| Library A (Hypothetical) | 10,000 | Anticancer, Antiviral |

| Library B (Hypothetical) | 25,000 | Antibacterial, Anti-inflammatory nih.gov |

| Library C (Hypothetical) | 50,000 | CNS disorders, Metabolic diseases |

| This table provides a hypothetical overview of potential high-throughput screening campaigns for derivatives of this compound. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and development of new molecules. nih.govcas.orgnih.govspringernature.comresearchgate.net In the context of this compound, AI algorithms could be used to design novel derivatives with optimized properties. nih.gov By analyzing structure-activity relationships within a library of related compounds, ML models can predict the biological activity, toxicity, and pharmacokinetic profiles of new, virtual compounds before they are synthesized. nih.govresearchgate.netauctoresonline.org This in silico approach can significantly accelerate the drug discovery process and reduce the number of compounds that need to be synthesized and tested. nih.gov

Exploration of New Applications in Emerging Technologies

The unique electronic properties conferred by the fluorine and bromine substituents on the pyridine ring suggest that this compound and its derivatives could find applications in emerging technologies. Research into their use in functional materials , such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a promising area of investigation. rsc.org The ability to tune the electronic properties of the molecule through synthetic modification makes it an attractive building block for new materials with tailored optical and electronic characteristics. rsc.org

Q & A

Q. What are the recommended synthetic routes for 2,6-dibromo-3,5-difluoroisonicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and fluorination of isonicotinic acid derivatives. For bromination, electrophilic substitution using bromine or N-bromosuccinimide (NBS) in acidic media (e.g., H₂SO₄) is common. Fluorination can be achieved via Balz-Schiemann reactions or using fluorinating agents like DAST (diethylaminosulfur trifluoride). Optimization includes:

- Temperature control (e.g., 0–5°C for bromine addition to avoid over-halogenation).

- Solvent selection (polar aprotic solvents like DMF enhance fluorination efficiency).

- Catalysts (e.g., Lewis acids like FeCl₃ for regioselective bromination).

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare ¹H/¹³C/¹⁹F NMR spectra with computational predictions (DFT methods like B3LYP/6-31G*) to confirm substituent positions .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 312.84 for C₆HBr₂F₂NO₂).

- X-ray Crystallography : Resolve crystal structures to confirm bond angles and halogen placement .

- Elemental Analysis : Ensure Br/F stoichiometry matches theoretical values (±0.3%) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of fluorine substituents.

- Light Sensitivity : Protect from UV exposure to avoid debromination (use amber glassware).

- Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (>150°C typically safe for short-term handling) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP hybrid functional) model reaction pathways:

- Calculate Fukui indices to identify electrophilic sites (e.g., C-3 vs. C-5 for nucleophilic attack).

- Simulate transition states using Gaussian09 or ORCA to assess activation energies for Br/F substitution.

- Compare with experimental kinetic data (e.g., SNAr reactions with amines) to validate computational models .

Q. How should researchers address contradictions in spectral data during structure elucidation?

- Methodological Answer :

- Cross-Validation : Reconcile NMR chemical shifts with computed values (e.g., GIAO method in Gaussian).

- Isotopic Labeling : Use ²H/¹³C-labeled precursors to trace unexpected peaks (e.g., solvent adducts).

- Dynamic Effects : Analyze variable-temperature NMR to detect conformational changes affecting signal splitting .

Q. What in vitro assays are suitable for evaluating the bioactivity of derivatives of this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies with proteases).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ dose-response curves.

- Photodynamic Therapy (PDT) : Encapsulate in micelles (e.g., Pluronic F-127) and test singlet oxygen generation under laser irradiation .

Data Analysis and Experimental Design

Q. How can researchers design experiments to resolve conflicting results in halogen substitution kinetics?

- Methodological Answer :

- Factorial Design : Vary temperature, solvent polarity, and nucleophile concentration to isolate rate-determining factors.

- Isotope Effects : Compare kH/kD ratios using deuterated solvents to probe transition-state mechanisms.

- In Situ Monitoring : Use ReactIR or UV-Vis spectroscopy to track intermediate formation .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., GraphPad Prism).

- ANOVA with Tukey’s post hoc test : Compare IC₅₀ values across derivatives.

- QSAR Modeling : Relate substituent electronic parameters (Hammett σ) to bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.